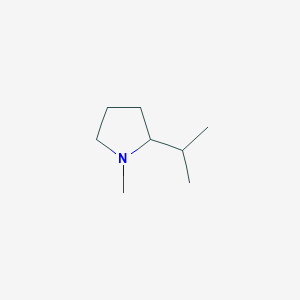

1-Methyl-2-(1-methylethyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-2-(1-methylethyl)pyrrolidine is an organic compound with the molecular formula C8H17N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Methyl-2-(1-methylethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with isopropyl bromide in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

1-Methyl-2-(1-methylethyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

Substitution: Halogenated compounds (e.g., alkyl halides), aprotic solvents (e.g., DMF)

Major Products Formed

Oxidation: N-oxides

Reduction: Reduced pyrrolidine derivatives

Substitution: Alkylated pyrrolidine derivatives

Aplicaciones Científicas De Investigación

1-Methyl-2-(1-methylethyl)pyrrolidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-Methyl-2-(1-methylethyl)pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

1-Methyl-2-pyrrolidinone: A related compound with similar structural features but different chemical properties and applications.

N-Methylpyrrolidine: Another derivative of pyrrolidine with distinct reactivity and uses.

Uniqueness

1-Methyl-2-(1-methylethyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other pyrrolidine derivatives may not be suitable.

Actividad Biológica

1-Methyl-2-(1-methylethyl)pyrrolidine, a derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and case studies highlighting its potential applications in drug discovery.

Overview of Pyrrolidine Derivatives

Pyrrolidine is a five-membered nitrogen heterocycle that serves as a versatile scaffold in drug design. Its derivatives, including this compound, exhibit various biological activities such as antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The structural features of pyrrolidine contribute significantly to these activities through mechanisms involving receptor interactions and enzyme inhibition .

Biological Activities

1. Antioxidant Activity

Pyrrolidine derivatives have been reported to possess significant antioxidant properties. The ability to scavenge free radicals and reduce oxidative stress is critical in preventing cellular damage and has implications for aging and various diseases .

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. For instance, derivatives containing the pyrrolidine ring have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

3. Anticancer Potential

Several studies have explored the anticancer properties of pyrrolidine derivatives. The compound has been linked to selective inhibition of certain kinases involved in cancer progression. For example, modifications to the pyrrolidine structure can enhance selectivity towards specific cancer cell lines by altering binding affinities to target proteins .

4. Neuroprotective Effects

Emerging evidence suggests that some pyrrolidine derivatives may offer neuroprotective benefits. Their ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications at various positions on the pyrrolidine ring can significantly impact biological activity. For example, the introduction of different substituents can enhance binding affinity to G-protein-coupled receptors (GPCRs), which are crucial targets in drug development .

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 1 | Increases lipophilicity and receptor binding |

| Ethyl group at position 2 | Enhances selectivity towards specific kinases |

| Hydroxyl substitutions | Improve solubility and bioavailability |

Synthesis Methods

The synthesis of this compound typically involves several steps using readily available precursors. Recent advancements focus on developing safer and more efficient synthetic pathways:

- Step 1: Formation of the pyrrolidine ring using N-methyl-2-pyrrolidone as a precursor.

- Step 2: Reduction reactions employing metal borohydrides to achieve desired functional groups.

These methods not only improve yield but also reduce the environmental impact associated with traditional synthesis techniques .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on MRSA with a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics like vancomycin .

Case Study 2: Anticancer Properties

In a preclinical trial, derivatives of this compound were tested for their ability to inhibit cancer cell proliferation. The results indicated a dose-dependent response with notable efficacy against breast cancer cell lines, attributed to their action on estrogen receptors .

Propiedades

Número CAS |

77972-88-4 |

|---|---|

Fórmula molecular |

C8H17N |

Peso molecular |

127.23 g/mol |

Nombre IUPAC |

1-methyl-2-propan-2-ylpyrrolidine |

InChI |

InChI=1S/C8H17N/c1-7(2)8-5-4-6-9(8)3/h7-8H,4-6H2,1-3H3 |

Clave InChI |

BYSFOADOCJNCMQ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1CCCN1C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.